(2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one
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Overview
Description
(2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one is an organic compound characterized by its unique structure, which includes a bromo-chlorophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one typically involves a multi-step process. One common method includes the reaction of 4-bromo-3-chloroaniline with 4-methoxybenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and chloro groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromo or chloro groups.
Scientific Research Applications
(2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-(4-hydroxyphenyl)prop-2-EN-1-one
- (2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-(4-ethoxyphenyl)prop-2-EN-1-one
Uniqueness
(2E)-3-[(4-Bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and chloro substituents, along with the methoxy group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-(4-bromo-3-chloroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-21-13-5-2-11(3-6-13)16(20)8-9-19-12-4-7-14(17)15(18)10-12/h2-10,19H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAGRLAAWWKHKO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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